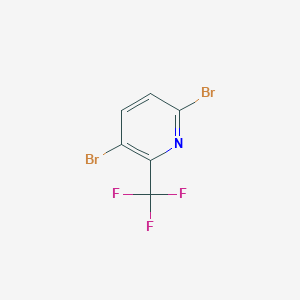

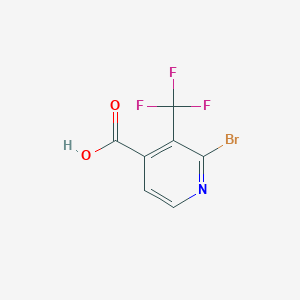

![molecular formula C7H4FNOS B1412264 2-Fluorobenzo[d]thiazol-4-ol CAS No. 1261630-58-3](/img/structure/B1412264.png)

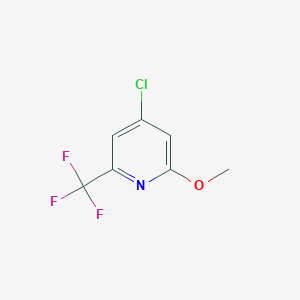

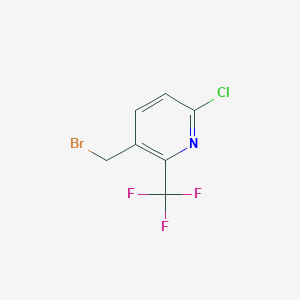

2-Fluorobenzo[d]thiazol-4-ol

Overview

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical and Chemical Properties Analysis

The physical properties of 2-fluorobenzo[d]thiazol-4-ol include a boiling point of 335.6 °C, a melting point of 290-295 °C, and a solubility of 0.1 g/mL in water. It is sparingly soluble in ethanol, chloroform, and ether.Scientific Research Applications

Anaerobic Transformation Studies : Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, including 2-fluorophenol (a closely related compound to 2-Fluorobenzo[d]thiazol-4-ol), to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. This study provides insights into the anaerobic transformation mechanisms of similar compounds (Genthner, Townsend, & Chapman, 1989).

Fluorescence and Biological Activity : Budziak et al. (2019) conducted spectroscopic research on 1,3,4-thiadiazoles, including derivatives with similarities to this compound, revealing interesting dual fluorescence effects and potential as fluorescence probes or antimycotic pharmaceuticals (Budziak et al., 2019).

Binding Capability with Gold : Sun et al. (2008) investigated the binding capabilities of benzothiazoline-2-thione derivatives (including 5-fluorobenzo[d]thiazole-2(3H)-thione) with gold using FT-Raman spectroscopy and DFT calculations. This study is relevant for understanding the interaction of similar fluorinated compounds with metals (Sun et al., 2008).

Synthesis and Characterization Studies : Kumar et al. (2017) focused on the synthesis and characterization of imine-based molecules involving 6-fluorobenzo[d]thiazol-2-ylimino derivatives. This research contributes to understanding the chemical properties and potential applications of compounds structurally similar to this compound (Kumar et al., 2017).

Antimicrobial Activity : Anuse et al. (2019) synthesized and evaluated benzothiazole derivatives, including fluorinated ones, for their antimicrobial activity. This research highlights the potential use of this compound derivatives in antimicrobial applications (Anuse et al., 2019).

Anticancer Activity : Hammam et al. (2005) explored the synthesis of fluoro substituted benzo[b]pyran derivatives, demonstrating significant anticancer activity. This study is relevant for understanding the potential therapeutic applications of fluorinated compounds in oncology (Hammam et al., 2005).

Mechanism of Action

Target of Action

2-Fluorobenzo[d]thiazol-4-ol, also known as 2-fluoro-4-hydroxybenzothiazole, is a heterocyclic organic compound that belongs to the family of benzothiazoles

Mode of Action

For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities by inhibiting the biosynthesis of prostaglandins .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Pharmacokinetics

. These properties could potentially influence the bioavailability of this compound.

Future Directions

While specific future directions for 2-Fluorobenzo[d]thiazol-4-ol were not found in the search results, benzothiazole derivatives have been extensively studied for their diverse biological activities . This suggests that this compound and its derivatives may also have potential applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

2-fluoro-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZDFBZFSPILEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.